2-pyridinecarbaldehyde (3-nitrophenyl)hydrazone
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Overview
Description
2-Pyridinecarbaldehyde, also known as picolinaldehyde or pyridine-2-aldehyde, is a compound with the molecular formula C6H5NO . It is used in various chemical reactions, including the synthesis of chitosan-based bifunctionalized adsorbents . Hydrazones are a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond with a hydrogen atom attached to one of the nitrogen atoms. They are often used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of 2-pyridinecarbaldehyde has been studied extensively . It is characterized by a pyridine ring with an aldehyde group attached at the 2-position . The structure of the hydrazone component would depend on the specific hydrazine used.Chemical Reactions Analysis
2-Pyridinecarbaldehyde can participate in various chemical reactions. For example, it can undergo an aldol addition reaction with pyruvate in the presence of a specific catalyst to form a complex organic compound . It can also react with thiosemicarbazide to form a ligand that can further complex with certain metal salts .Physical and Chemical Properties Analysis
2-Pyridinecarboxaldehyde has a molecular weight of 107.11, a boiling point of 181 °C, and a density of 1.126 g/mL at 25 °C . Its refractive index is 1.536 .Mechanism of Action
The mechanism of action of 2-pyridinecarbaldehyde and its derivatives would depend on the specific context, such as the type of reaction or the biological system in which they are used. For example, certain iron chelators based on pyridinecarbaldehyde hydrazones have been studied for their antiproliferative activity .
Safety and Hazards
Properties
IUPAC Name |
3-nitro-N-[(E)-pyridin-2-ylmethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-16(18)12-6-3-5-10(8-12)15-14-9-11-4-1-2-7-13-11/h1-9,15H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRLNBLJYGTOFR-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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